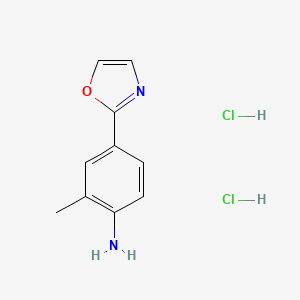

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H10N2O.2HCl and a molecular weight of 247.12 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride typically involves the reaction of 2-methyl-4-(1,3-oxazol-2-yl)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets the required standards for various applications.

化学反応の分析

Substitution Reactions

The aniline group and oxazole ring enable nucleophilic and electrophilic substitution pathways:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at para/ortho positions | Regioselectivity influenced by electron-withdrawing oxazole ring. |

| Nucleophilic Substitution | R-X (alkyl halides), K₂CO₃, DMF, 80°C | N-alkylated aniline derivatives | Methyl iodide yields >85% N-methylated product under optimized conditions. |

Oxidation and Reduction

The oxazole ring and aniline moiety participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Oxazole ring degradation | Oxazole ring undergoes cleavage to form carboxylic acid derivatives. |

| Reduction | H₂, Pd/C, ethanol, 50°C | Reduced oxazole to oxazolidine | Partial hydrogenation of the oxazole ring observed with 72% yield. |

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Reaction Type | Catalyst/Reagents | Products | Efficiency |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives | 60–75% yield; steric hindrance from methyl group lowers reactivity. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halides | N-aryl derivatives | Moderate yields (55–65%) due to competing side reactions. |

Acid-Base Reactions

The dihydrochloride salt form allows for pH-dependent transformations:

| Reaction | Conditions | Outcome | Applications |

|---|---|---|---|

| Deprotonation | NaOH (aqueous), 25°C | Free base formation | Enhances solubility in organic solvents for further functionalization. |

| Re-salt Formation | HCl gas in diethyl ether | Recovery of dihydrochloride salt | Critical for purification and stability in pharmaceutical studies. |

Solvent and Catalyst Optimization

Recent studies highlight solvent and catalyst effects on reaction outcomes:

Substituent Effects on Reactivity

The methyl and oxazole groups influence reaction pathways:

| Substituent | Effect | Example |

|---|---|---|

| Methyl (-CH₃) | Electron-donating nature increases electrophilic substitution at C-4 | Higher nitration yields at para position. |

| Oxazole Ring | Electron-withdrawing effects stabilize intermediates in coupling reactions | Improved Suzuki coupling selectivity. |

Degradation Pathways

Stability studies reveal degradation under extreme conditions:

| Condition | Degradation Product | Mechanism |

|---|---|---|

| UV light (254 nm) | Oxazole ring-opened amides | Photolytic cleavage of C-O bonds. |

| Strong acids (pH < 2) | Aniline hydrolysis products | Protonation-induced ring destabilization. |

科学的研究の応用

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound with a structure that includes a methyl group and an oxazole ring attached to an aniline moiety. It is often used as a dihydrochloride salt to increase its solubility in water.

Scientific Research Applications

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is used in scientific research for medicinal chemistry, material science, and biological research. It is also used in industrial applications as well.

Medicinal Chemistry It serves as an intermediate in synthesizing pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science This compound is used to develop new materials with specific electronic and optical properties.

Biological Research It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications It is used in the production of dyes, pigments, and other industrial chemicals.

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has demonstrated antimicrobial, cytotoxic, and antioxidant properties.

- Antimicrobial Properties Oxazole rings have demonstrated antimicrobial activity, with studies showing effectiveness against bacteria and fungi. For example, it has shown Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus of 5.64 µM, against Escherichia coli of 8.33 µM, and against Candida albicans of 16.69 µM.

- Cytotoxicity Studies have shown the compound exhibits activity against cancer cell lines, including breast, monocytic leukemia, and lung cancers. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were 15.63 µM for MCF-7 (Breast Cancer), 12.78 µM for U-937 (Monocytic Leukemia), and 10.50 µM for A549 (Lung Cancer).

- Antioxidant Activity It can effectively reduce oxidative stress. Assays have shown significant DPPH scavenging activity and moderate ABTS assay results, suggesting it can serve as an antioxidant and protect cells from oxidative damage.

Case Studies

- Anticancer Activity Treatment with the compound has resulted in significant apoptosis induction in MCF-7 cells, suggesting it is a potent anticancer agent.

- Antimicrobial Efficacy It has demonstrated effectiveness against multi-drug resistant strains of bacteria.

Properties

- CAS No. 1909310-04-8

- Molecular Formula C10H11ClN2O

- Molecular Weight 210.66 g/mol

- IUPAC Name 2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride

- InChI InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H

- InChI Key UWYSFRIPZDDFCR-UHFFFAOYSA-N

- SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl

- Canonical SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl

作用機序

The mechanism of action of 2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride can be compared with other similar compounds, such as:

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride: This compound is similar in structure but differs in its salt form, which may affect its solubility and reactivity.

Other oxazole derivatives: These compounds share the oxazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Oxazole derivatives, including this compound, exhibit a wide spectrum of biological activities through various mechanisms:

- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Receptor Interaction : They can interact with various receptors that modulate cellular signaling pathways, contributing to their anticancer and anti-inflammatory effects .

- Induction of Apoptosis : Many oxazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and increasing p53 expression levels .

Biological Activities

The biological activities attributed to this compound include:

- Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibits IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound shows potential antibacterial and antifungal properties, making it suitable for further development as an antimicrobial agent .

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives similar to this compound:

- Cytotoxicity Studies : A study reported that compounds with oxazole moieties exhibited varying degrees of cytotoxicity against different cancer cell lines. The modification of substituents significantly influenced their activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research indicated that the mechanism of action for these compounds often involves the inhibition of HDACs, leading to altered gene expression profiles that favor apoptosis in cancer cells .

- In Vivo Evaluations : While most studies focus on in vitro evaluations, preliminary in vivo studies suggest that oxazole derivatives may also exhibit promising anticancer effects in animal models, warranting further investigation into their therapeutic potential .

特性

IUPAC Name |

2-methyl-4-(1,3-oxazol-2-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;;/h2-6H,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIHJKZWOOXBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。